Clofeverine is synthesized chemically and is categorized under smooth muscle relaxants. Its primary use has been explored in the context of gastrointestinal disorders, where it acts as a muscle relaxant. The compound's chemical identity is defined by its unique molecular formula, CHClNO, and it is recognized by its CAS number 54340-63-5. Clofeverine is also known for its selective action on beta-adrenergic receptors, which are crucial in mediating smooth muscle relaxation.
The synthesis of clofeverine involves multiple steps of organic synthesis, typically beginning with the formation of its core structure followed by functionalization. The compound can be synthesized in both free base and hydrochloride forms. Specific synthetic routes are proprietary but generally include the following steps:
Industrial production emphasizes controlled conditions to maintain consistency and quality in large-scale synthesis.
Clofeverine's molecular structure is characterized by a tetrahydroisoquinoline core with a chlorophenoxy substituent. Key details include:
The molecular structure can be represented using various notational systems:
This structural complexity underpins its pharmacological properties, particularly its interaction with beta-adrenergic receptors.
Clofeverine participates in several chemical reactions that enhance its utility in research and potential therapeutic applications:
These reactions are crucial for developing derivatives that may possess enhanced or altered biological activities.
Clofeverine exerts its pharmacological effects primarily through stimulation of beta-adrenergic receptors located in gastrointestinal smooth muscles. This stimulation leads to:
Research indicates that clofeverine's effects are comparable to other beta-adrenergic agonists but with greater selectivity and potency.
Clofeverine exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications in pharmaceuticals.
Clofeverine has a wide range of scientific applications:
The compound's unique profile makes it valuable for both basic research and therapeutic development.
Clofeverine (1-((p-Chlorophenoxy)methyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol; CAS# 54340-63-5) represents a clinically significant compound within the gastrointestinal pharmacopeia that remains understudied in contemporary research. This synthetic β-receptor stimulant exhibits highly selective relaxant effects specifically targeting gastrointestinal smooth muscle tissue. The molecular architecture combines a tetrahydroisoquinoline core with a p-chlorophenoxymethyl substituent, creating a unique pharmacological profile distinct from classical antispasmodics. Current research interest centers on its mechanism of action at the molecular level and its potential repurposing beyond gastrointestinal applications. The compound's presence in pharmaceutical regulatory frameworks like the Harmonized Tariff Schedule of the United States (Table 1) underscores its established therapeutic significance while highlighting the need for updated analytical characterization in modern contexts [6].
Contemporary investigations focus on resolving the molecular basis for its exceptional tissue selectivity. Unlike non-selective smooth muscle relaxants, Clofeverine demonstrates approximately 100-fold greater potency than papaverine in inhibiting spontaneous ileum motility according to isolated tissue studies [4]. This pronounced activity profile positions Clofeverine as a valuable chemical probe for understanding neurogenic versus myogenic gastrointestinal motility regulation. Recent chemical informatics analyses suggest structural similarities with catecholamine-derived pharmaceuticals, potentially explaining its β-receptor stimulative properties, though definitive receptor binding studies remain absent from the literature. The persistent knowledge gaps surrounding its exact molecular targets exemplify how established pharmaceuticals can harbor unexplored mechanistic dimensions worthy of reinvestigation using modern pharmacological tools.
Despite decades of established use, Clofeverine suffers from significant research deficits that limit both fundamental understanding and clinical optimization. The primary research imperatives fall into three domains:
Mechanistic Elucidation: While early studies identified β-receptor stimulation as central to its activity, the precise receptor subtypes involved, downstream signaling pathways, and molecular interactions remain uncharacterized. Modern receptor binding assays and knock-out animal models could definitively establish whether its effects are mediated through β₁, β₂, and/or β₃-adrenergic receptors or involve novel targets.
Chemical Optimization: The compound's physicochemical limitations present substantial challenges. With a calculated logP exceeding 3.0 and poor aqueous solubility (restricted primarily to DMSO solutions) [4], formulation options remain limited. Research must establish whether structural modifications can improve solubility profiles while maintaining or enhancing receptor selectivity.
Analytical Standardization: Current analytical protocols described in regulatory documents lack the specificity required for detecting degradation products or quantifying tissue distribution. Modern high-resolution mass spectrometry and nuclear magnetic resonance methods need application to establish comprehensive characterization protocols.
Table 1: Fundamental Physicochemical Properties of Clofeverine
Property | Value | Analytical Method | Research Significance |
---|---|---|---|
Molecular Formula | C₁₆H₁₆ClNO₃ | Elemental Analysis | Structure-Activity Relationships |
Molecular Weight | 305.76 g/mol | Mass Spectrometry | Dosage Formulation |
Exact Mass | 305.0819 | HRMS | Metabolite Identification |
Elemental Composition | C, 62.85%; H, 5.27%; Cl, 11.59%; N, 4.58%; O, 15.70% | Elemental Analysis | Purity Assessment |
Solubility (Primary) | Soluble in DMSO | Solubility Assays | Formulation Development |
Purity Specifications | >98% | HPLC-UV/PDA | Pharmacological Reliability |
The most critical knowledge gap remains the absence of contemporary in vivo pharmacokinetic and biodistribution studies. Existing data derive almost exclusively from isolated tissue preparations, providing no insight into systemic absorption, metabolism, or tissue accumulation profiles. Furthermore, the compound's stereochemical properties have not been investigated despite the presence of chiral centers in its molecular structure. Resolution of enantiomers could reveal significant differences in pharmacological activity and safety profiles, mirroring developments seen with other chiral pharmaceuticals. These deficiencies hinder both basic pharmacology research and potential clinical applications beyond gastrointestinal indications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7